

# Spectroscopic Profile of Verimol J: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Verimol J**, a naturally occurring methoxyphenol found in the plant Illicium verum (Star Anise). This document is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences by presenting key spectroscopic data (NMR, IR, and MS) and the methodologies for their acquisition.

## **Chemical Identity of Verimol J**

**Verimol J** is chemically identified as 2-(2-hydroxypropyl)-5-methoxyphenol. Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C10H14O3
IUPAC Name	2-(2-hydroxypropyl)-5-methoxyphenol
CAS Number	212516-43-3
Molecular Weight	182.22 g/mol

## **Spectroscopic Data**



While **Verimol J** has been identified and its presence reported in scientific literature, detailed public access to its raw spectroscopic data is limited. The following sections provide available data and typical spectroscopic behavior for compounds of this class. The 13C NMR data is noted in the PubChem database, attributed to the work of W. Robien at the Institute of Organic Chemistry, University of Vienna.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>13</sup>C NMR Data:

Quantitative <sup>13</sup>C NMR data for **Verimol J**, as referenced in public databases, is presented below. This data is crucial for confirming the carbon skeleton of the molecule.

Atom Number	Chemical Shift (δ) ppm
Data not publicly available in a tabulated format.	Refer to proprietary databases and original research publications for specific peak assignments.

#### <sup>1</sup>H NMR Data:

A definitive, publicly available <sup>1</sup>H NMR spectrum for **Verimol J** is not readily accessible. However, based on its structure, the following proton environments would be expected to produce characteristic signals:

- Aromatic Protons: Signals corresponding to the protons on the substituted benzene ring.
- Methine Proton: A signal for the proton attached to the carbon bearing the secondary alcohol.
- Methylene Protons: Signals for the protons of the CH2 group adjacent to the aromatic ring.
- Methyl Protons: A signal for the terminal methyl group.
- Hydroxyl Protons: Signals for the phenolic and alcoholic OH groups, which may be broad and their chemical shift dependent on solvent and concentration.



Methoxy Protons: A characteristic singlet for the -OCH₃ group.

#### Infrared (IR) Spectroscopy

A specific IR spectrum for **Verimol J** is not publicly available. However, the key functional groups present in the molecule would give rise to characteristic absorption bands:

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
O-H Stretch (Alcohol and Phenol)	3600 - 3200 (broad)
C-H Stretch (Aromatic)	3100 - 3000
C-H Stretch (Aliphatic)	3000 - 2850
C=C Stretch (Aromatic)	1600 - 1450
C-O Stretch (Alcohol and Phenol)	1260 - 1000
C-O Stretch (Aryl Ether)	1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)

#### Mass Spectrometry (MS)

The exact mass spectrum of **Verimol J** is not readily found in public domains. For a compound with the molecular formula C<sub>10</sub>H<sub>14</sub>O<sub>3</sub>, the expected molecular ion peak [M]<sup>+</sup> in an electron ionization (EI) mass spectrum would be at an m/z of approximately 182.09. Fragmentation patterns would likely involve the loss of water (H<sub>2</sub>O), a methyl group (CH<sub>3</sub>), or cleavage of the propyl side chain.

## **Experimental Protocols**

The following are detailed, generalized methodologies for the spectroscopic analysis of compounds similar to **Verimol J**. These protocols are based on standard practices in organic chemistry and natural product analysis.

#### **NMR Spectroscopy**

Sample Preparation:



- A sample of approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or Methanol-d<sub>4</sub>).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added for calibration of the chemical shift scale (δ = 0.00 ppm).
- The solution is transferred to a 5 mm NMR tube.

#### Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
- ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key
  parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral
  width covering the expected range of proton chemical shifts, and a relaxation delay to ensure
  quantitative integration.
- ¹³C NMR: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

#### Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid or liquid sample is placed directly on the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet - for solids):

- Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- The mixture is pressed into a thin, transparent pellet using a hydraulic press.

**Data Acquisition:** 



- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Procedure: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the beam path, and the spectrum is acquired over the mid-IR range (typically 4000-400 cm<sup>-1</sup>).

#### **Mass Spectrometry (MS)**

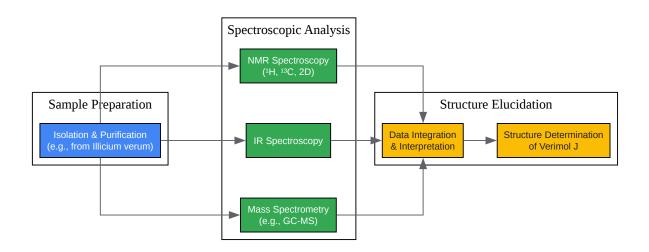
Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or methanol). Derivatization may be performed to increase volatility and thermal stability.
- Injection: A small volume (typically 1 μL) of the sample solution is injected into the GC.
- Chromatography: The sample is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to elute the compounds of interest.
- Mass Analysis: As compounds elute from the GC column, they enter the mass spectrometer, are ionized (typically by electron ionization - EI), and the resulting ions are separated by their mass-to-charge ratio.

### **Logical Workflow for Spectroscopic Analysis**

The general workflow for the spectroscopic characterization of a natural product like **Verimol J** is illustrated below.





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Caption: General workflow for the isolation and spectroscopic characterization of **Verimol J**.

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